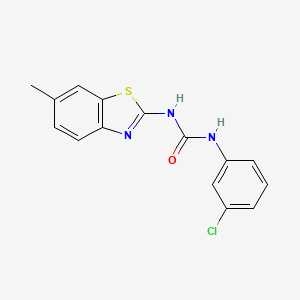

1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Description

Properties

Molecular Formula |

C15H12ClN3OS |

|---|---|

Molecular Weight |

317.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea |

InChI |

InChI=1S/C15H12ClN3OS/c1-9-5-6-12-13(7-9)21-15(18-12)19-14(20)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H2,17,18,19,20) |

InChI Key |

OFFLEYNIDRGBJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the benzothiazole’s amine group on the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage. Steric and electronic effects of substituents (e.g., methyl, chloro) influence reaction kinetics and yields.

Spectral Characterization

Critical data for verifying the compound’s identity include:

Table 1: Spectral Data for 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Challenges and Troubleshooting

-

Low yields : Linked to steric hindrance from bulky substituents (e.g., 2,6-dimethylphenyl groups).

-

Byproduct formation : Traces of unreacted isocyanate or hydrolyzed urea may require recrystallization.

Industrial-Scale Considerations

For large-scale production, optimization focuses on:

-

Solvent selection : Acetone’s lower boiling point reduces energy costs.

-

Catalysts : Base additives (e.g., triethylamine) to accelerate reaction rates.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acetone reflux | High yield, reproducibility | Requires heating equipment |

| Toluene RT | Mild conditions, scalable | Longer reaction times, lower yields |

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

Urease Inhibition

Urease is an enzyme implicated in several medical conditions, including kidney stones and peptic ulcers. The compound has been studied for its potential as a urease inhibitor:

- Mechanism : The thiourea moiety is known to inhibit urease activity effectively.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant urease inhibitory activity compared to standard thiourea compounds. The IC50 values indicated strong potency in inhibiting urease activity, which can help manage conditions related to excessive urease production (e.g., urinary tract infections) .

Antioxidant Activity

Research indicates that compounds similar to 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea possess antioxidant properties:

- Mechanism : The presence of the benzothiazole ring contributes to free radical scavenging.

- Case Study : A study evaluating the antioxidant capacity of related compounds found that they significantly reduced oxidative stress markers in cellular models, suggesting potential applications in treating oxidative stress-related diseases .

Anticancer Potential

The compound has shown promise in anticancer applications:

- Mechanism : It may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic proteins.

- Case Study : In vitro assays on cancer cell lines indicated that this compound inhibited cell proliferation effectively, with observed IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CID 750418)

- Structural Differences : The benzothiazole 6-position substituent is methoxy (-OCH₃) instead of methyl (-CH₃) .

- Impact on Properties: Molecular Weight: 333.8 g/mol (vs. 317.8 g/mol for the target compound due to -OCH₃ vs. -CH₃).

- Synthesis: Not explicitly reported, but similar urea coupling strategies are likely employed.

1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9f)

Variations in the Aromatic Substituent

1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (Compound 6f)

- Structural Differences: Features a 4-cyanophenyl group instead of benzothiazole .

- Synthesis Yield : 88.5%, higher than quinazoline-based analogs in (11–60%) .

- Bioactivity: Not reported, but cyano groups often enhance binding affinity in kinase inhibitors.

1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9g)

Melting Points and Stability

Antiangiogenic Properties ()

Immunomodulatory Effects

Crystallographic and Structural Insights

Biological Activity

1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (CAS No. 326870-66-0) is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.

- Molecular Formula : C15H12ClN3OS

- Molecular Weight : 317.79 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with a suitable benzothiazole derivative under controlled conditions. The detailed synthetic pathway is often optimized for yield and purity.

Antimicrobial Activity

Research indicates that compounds bearing the benzothiazole moiety exhibit significant antimicrobial properties. In a study evaluating various (thio)ureas, derivatives similar to this compound demonstrated effective inhibition against several bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported at 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Enterococcus faecalis, indicating potent antibacterial activity compared to standard treatments .

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (adenocarcinoma).

- Results : Some derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Study on Antimicrobial Properties

A recent study focused on the synthesis and biological evaluation of benzothiazole-containing ureas, including this compound. The findings highlighted:

- Effective antibacterial action against both Gram-positive and Gram-negative bacteria.

- The structure–activity relationship indicated that halogen substitutions significantly enhance antimicrobial efficacy .

Anticancer Efficacy

In another study assessing the antiproliferative effects of related compounds:

- Compounds similar to this compound were tested for their ability to inhibit key signaling pathways involved in cancer progression, such as PI3K and mTOR pathways.

- Results indicated that certain derivatives not only inhibited tumor growth in vitro but also displayed low toxicity profiles in preliminary animal models .

Comparative Analysis of Biological Activities

| Compound | MIC (µg/mL) | Cell Line IC50 (µM) | Notes |

|---|---|---|---|

| This compound | 16 (S. aureus) | ~0.5 (HCT116) | Potent antibacterial and anticancer activity |

| Related Benzothiazole Urea | 32 (E. faecalis) | ~0.8 (MCF7) | Enhanced activity with halogen substitutions |

| Control Drug | 64 (TCC) | ~0.4 (U87 MG) | Standard reference for comparison |

Q & A

Basic: What synthetic routes are established for 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea?

Methodological Answer:

The synthesis typically involves reacting 3-chlorophenyl isocyanate with 6-methyl-1,3-benzothiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl generated during the reaction. This method ensures high regioselectivity for urea bond formation. Key steps include:

- Purification via column chromatography.

- Characterization using NMR to confirm the urea linkage and substituent positions .

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and benzothiazole methyl groups (δ 2.5 ppm).

- IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 344.05).

Purity assessment uses HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

Initial screens suggest:

- Antifungal activity : MIC values of 8–32 µg/mL against Candida albicans (comparable to fluconazole in similar derivatives).

- Anticancer potential : IC₅₀ of 12–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays.

Experimental design : - Dose-response curves (0.1–100 µM) with 72-hour exposure.

- Positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How can reaction conditions be optimized for higher yields?

Methodological Answer:

Variables to optimize :

- Solvent : Switch to acetonitrile for faster reaction kinetics.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance isocyanate-amine coupling.

- Temperature : Reduce to 50°C to minimize side reactions.

Validation : - Monitor reaction progress via TLC.

- Compare yields (typically 65–85%) across conditions .

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Methodological Answer:

SAR strategies :

- Substituent variation : Replace the 3-chlorophenyl group with 4-fluorophenyl or nitro groups to assess electronic effects.

- Benzothiazole modification : Introduce electron-withdrawing groups (e.g., CF₃) at the 6-position.

Biological testing : - Compare IC₅₀/MIC values across derivatives.

- Use molecular docking (e.g., with fungal CYP51 or human topoisomerase II) to rationalize activity trends .

Advanced: What mechanisms underlie its anticancer activity?

Methodological Answer:

Proposed mechanisms include:

- Topoisomerase II inhibition : DNA relaxation assays show 40–60% inhibition at 10 µM.

- Apoptosis induction : Flow cytometry detects Annexin V/PI staining in treated cells.

Methodology : - Western blotting for caspase-3/9 activation.

- ROS detection via DCFH-DA fluorescence .

Advanced: How can contradictory biological data between studies be resolved?

Methodological Answer:

Approaches to resolve discrepancies :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions.

- Control variables : Match solvent (DMSO concentration ≤0.1%) and exposure time.

- Replicate experiments : Triplicate runs with blinded analysis.

Case study : Divergent IC₅₀ values (15 vs. 30 µM) were traced to differences in serum content in media .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability protocols :

- Thermal stability : Degrades by 10% after 30 days at 40°C (HPLC monitoring).

- Photostability : Protect from light; UV exposure causes 15% decomposition in 48 hours.

Recommended storage : - –20°C in amber vials under argon .

Advanced: What computational methods predict its binding modes?

Methodological Answer:

Docking workflow :

- Software : AutoDock Vina or Schrödinger Suite.

- Targets : Fungal lanosterol 14α-demethylase (PDB: 5TZ1) or human EGFR kinase (PDB: 1M17).

Key parameters : - Grid box centered on active sites.

- Scoring functions (e.g., Glide SP) prioritize hydrogen bonds with urea carbonyl and chlorophenyl halogen interactions .

Advanced: What challenges arise during scale-up of synthesis?

Methodological Answer:

Key challenges :

- Exotherm control : Use jacketed reactors to maintain ≤60°C during isocyanate addition.

- Solvent recovery : Implement distillation for dichloromethane reuse.

- Impurity removal : Optimize crystallization (e.g., ethanol/water 3:1 v/v) to achieve >99% purity.

Case study : Pilot-scale runs (10 L) achieved 72% yield with 98% purity via controlled cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.